molecular formula C10H14O4 B14740616 2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid CAS No. 6333-78-4

2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid

Cat. No.: B14740616
CAS No.: 6333-78-4
M. Wt: 198.22 g/mol
InChI Key: FKDLBZDDCSMKEQ-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with methoxycarbonyl and carboxylic acid groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable diene and an ester, the compound can be synthesized via a Diels-Alder reaction followed by esterification and subsequent hydrolysis to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity and can be used in the development of pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can undergo various transformations, influencing biological pathways and chemical processes. For instance, its derivatives may act on enzymes or receptors, modulating their activity and leading to desired effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxycarbonyl)-1-methylcyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.

    2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-ol: Contains a hydroxyl group instead of the carboxylic acid group.

Uniqueness

2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on a cyclohexene ring.

Properties

CAS No.

6333-78-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-methoxycarbonyl-1-methylcyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-10(9(12)13)6-4-3-5-7(10)8(11)14-2/h5H,3-4,6H2,1-2H3,(H,12,13)

InChI Key

FKDLBZDDCSMKEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1C(=O)OC)C(=O)O

Origin of Product

United States

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